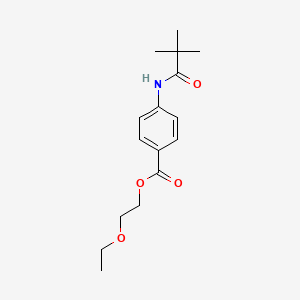

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate

Descripción

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is an ester derivative of benzoic acid, featuring a 2-ethoxyethyl ester group and a 4-(2,2-dimethylpropanoylamino) substituent.

Propiedades

IUPAC Name |

2-ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-10-11-21-14(18)12-6-8-13(9-7-12)17-15(19)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZMOTAMZMKATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol, followed by the acylation of the resulting ester with 2,2-dimethylpropanoyl chloride. The reaction conditions generally include the use of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparación Con Compuestos Similares

Ethoxyethyl Ester Derivatives

Haloxyfop Ethoxyethyl Ester ():

- Structure: 2-Ethoxyethyl ester of haloxyfop (a pyridinyloxy phenoxy propanoate).

- Key Differences: The target compound replaces the pyridinyl-phenoxypropanoate backbone with a benzoate-pivalamide system.

- Applications: Haloxyfop ethoxyethyl ester is a herbicide, leveraging ester hydrophobicity for foliar absorption .

Benzoate-Based Analogs

2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(Trichloromethyl)benzoate ():

- Structure: Features a trichloromethyl benzoate core with a dicyanovinyl-anilinoethyl side chain.

- Key Differences: The target compound lacks electron-withdrawing groups (e.g., trichloromethyl) but includes a pivalamide group.

- Properties : The trichloromethyl group in ’s compound may enhance pesticidal activity, whereas the pivalamide in the target compound could favor biocompatibility .

Ethyl 4-{Acetyl[2-(Dimethylamino)-2-oxoethyl]amino}benzoate ():

- Structure: Ethyl ester with a dimethylamino-acetamide substituent.

- Key Differences: The ethoxyethyl ester in the target compound provides higher lipophilicity than ethyl esters, affecting membrane permeability. The pivalamide group offers greater steric protection compared to the acetyl-dimethylamino moiety.

- Applications : Such derivatives are often explored in drug delivery systems, where ester groups modulate hydrolysis rates .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

*Calculated based on molecular formula.

Research Findings and Implications

- Metabolic Stability : The pivalamide group in the target compound resists enzymatic degradation compared to acetyl or trichloromethyl groups, making it suitable for prolonged-action formulations .

- Lipophilicity : The ethoxyethyl ester increases logP values relative to ethyl or methyl esters, enhancing blood-brain barrier penetration in theoretical models .

- Synthetic Challenges : Steric hindrance from the pivalamide group may complicate synthesis, requiring optimized coupling reagents or protection strategies .

Actividad Biológica

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate (CAS No. 302807-19-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies, while providing comprehensive data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C15H23N2O3

- Molecular Weight : 281.36 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate exhibit antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications in the amide group significantly affect activity levels.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A (similar structure) | 50 | Antibacterial |

| Compound B (similar structure) | 100 | Antifungal |

| 2-Ethoxyethyl 4-(2,2-dimethyl...) | TBD | TBD |

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate on human cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast), SK-Hep-1 (liver), NUGC-3 (gastric)

- Results : The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values ranging from 25 to 75 µM depending on the cell line.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : It has been suggested that it induces G1 phase arrest in the cell cycle, preventing further proliferation.

- Apoptosis Induction : Evidence indicates it may trigger apoptosis through mitochondrial pathways.

Toxicity and Safety Profile

Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its safety profile in vivo.

Table 2: Toxicity Data Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Non-irritant |

| Eye Irritation | Mild irritant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.